1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
Description
1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (CAS: 1013997-27-7) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:
- A cyclohexane ring with a carboxylic acid group at position 1.
- A methyl substituent at position 4, introducing steric and hydrophobic effects.
- An Fmoc-protected amino group at position 1, commonly used in peptide synthesis for temporary amine protection .
This compound is utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The methyl group enhances lipophilicity and may influence conformational stability in peptide chains.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBAAXRKUKQASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013997-27-7 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid (Fmoc-amino acid derivative) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its structural features and potential applications. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H29NO4, with a molecular weight of approximately 379.41 g/mol. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group in peptide synthesis, enhancing the stability and solubility of the compound.
The biological activity of Fmoc-amino acids is often linked to their ability to interact with various biological targets, including enzymes and receptors. The Fmoc group enhances the solubility and stability of the amino acid, allowing for better interaction with biological systems. Key mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of specific enzymes, which could be relevant in drug design targeting metabolic pathways.
- Cytotoxicity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, indicating potential for cancer therapy.
Case Studies and Research Findings
- Cytotoxicity Studies : Research has indicated that Fmoc-amino acids can exhibit varying degrees of cytotoxicity. For example, a study demonstrated that specific derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways, suggesting that modifications to the Fmoc group can enhance this activity.
- Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have shown that Fmoc-amino acids can bind selectively to certain receptors, which may facilitate their use in targeted drug delivery systems.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of Fmoc-amino acids indicate improved bioavailability compared to unprotected amino acids, potentially due to enhanced absorption and reduced degradation in biological environments.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C22H29NO4 | Potential cytotoxicity; enzyme inhibition | Fmoc group enhances stability |
| 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid | C21H29NO5 | Cytotoxic effects noted | Similar structural features |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2H-tetrazol-5-yl)propanoic acid | C19H17N5O4 | Binding affinity studies ongoing | Focus on receptor interactions |
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The compound serves as a key building block in the Fmoc (Fluorenylmethoxycarbonyl) protection strategy for amino acids. The Fmoc group is widely used to protect the amino group during solid-phase peptide synthesis (SPPS). The advantages of using Fmoc include:
- Stability : The Fmoc group is stable under basic conditions, allowing for multiple coupling reactions without degradation.
- Ease of Removal : The Fmoc group can be easily removed using mild basic conditions, typically with a solution of piperidine.
Table 1: Comparison of Protection Groups in Peptide Synthesis
| Protection Group | Stability | Removal Conditions | Common Use |
|---|---|---|---|
| Fmoc | High | Piperidine | SPPS |
| Boc | Moderate | TFA | SPPS |
| Z | Low | Acidic conditions | Solution-phase synthesis |
Drug Development
Role in Drug Design
The compound has been investigated for its potential role in developing new pharmaceuticals. Its structure allows for modifications that can enhance binding affinity to target proteins or receptors. For instance, derivatives of this compound have been explored for their effects on:
- Neurotransmitter Receptors : Modifications can be tailored to interact with specific receptors in the central nervous system.
- Cancer Therapeutics : Certain derivatives have shown promise in targeting cancer cells by inhibiting specific pathways involved in tumor growth.
Case Study: Neuroactive Compounds
A study published in Journal of Medicinal Chemistry evaluated the efficacy of Fmoc-D-Asp derivatives on NMDA receptors, demonstrating enhanced activity compared to unmodified compounds .
Biochemical Research
Applications in Molecular Biology
In molecular biology, Fmoc-D-Asp is used as a tool for studying protein interactions and enzyme mechanisms. By incorporating this amino acid into peptides or proteins, researchers can investigate:
- Protein Folding : The impact of specific amino acid sequences on the folding and stability of proteins.
- Enzyme Activity : How modifications affect enzyme kinetics and substrate specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid | 1013997-27-7 | C₂₃H₂₅NO₄ | ~385.45* | 4-methyl substituent on cyclohexane |
| cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | 147900-45-6 | C₂₂H₂₃NO₄ | 365.42 | Cis configuration of amino and carboxylic acid |
| 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | 1935557-50-8 | C₂₀H₁₉NO₄ | 337.38 | Cyclobutane ring instead of cyclohexane |
| 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxocyclohexane-1-carboxylic acid | 285996-74-9 | C₂₂H₂₁NO₅ | 379.41 | 4-oxo group instead of methyl |
| trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid | Not provided | C₂₄H₂₇NO₄ | ~393.48* | Methylamino group at position 4 |
*Calculated based on molecular formula where explicit data is unavailable.
Key Observations :
- Ring Size : Cyclobutane analogs (e.g., 1935557-50-8) exhibit smaller ring systems, which may reduce conformational flexibility compared to cyclohexane derivatives .
- Stereochemistry: The cis-4-amino isomer (147900-45-6) has distinct spatial properties compared to trans configurations, influencing peptide backbone geometry during synthesis .
Stability and Reactivity
- The 4-methyl group in the target compound may slow Fmoc deprotection due to steric hindrance, compared to unsubstituted analogs.
- 4-Oxo derivatives (e.g., 285996-74-9) are prone to nucleophilic attack at the carbonyl, limiting their use in basic environments .
Q & A
Q. How can researchers optimize the synthesis of 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid for high yield and purity?
Methodological Answer:
- Key Steps :
- Fmoc Protection : React the amino group with Fmoc chloride in dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., sodium carbonate) to introduce the Fmoc group .
- Cyclohexane Ring Functionalization : Use microwave-assisted synthesis to enhance reaction efficiency for introducing the methyl and carboxylic acid groups .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .
- Critical Parameters :
- Temperature control (room temperature for Fmoc coupling, elevated for cyclization).
- Solvent selection (DMF for polar intermediates, DCM for non-polar steps).
Q. What are the recommended purification techniques for removing byproducts in Fmoc-protected cyclohexane derivatives?
Methodological Answer:
| Technique | Conditions | Efficacy | Reference |
|---|---|---|---|
| Flash Chromatography | Silica gel, 3:1 hexane/ethyl acetate | Removes unreacted Fmoc chloride | |
| HPLC | C18 column, 0.1% TFA in water/acetonitrile | Separates diastereomers | |
| Recrystallization | Ethanol/water mixture (4:1) | Improves crystallinity |
Q. What safety protocols are critical when handling this compound due to limited toxicological data?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of the 4-methylcyclohexane ring influence peptide binding affinity?
Methodological Answer:
- Stereochemical Analysis :
- X-ray Crystallography : Resolve the crystal structure to confirm axial/equatorial methyl positioning .
- Molecular Dynamics Simulations : Compare binding energies of cis vs. trans isomers with target enzymes .
- Experimental Design : Synthesize both enantiomers and test via surface plasmon resonance (SPR) for kinetic binding studies .
Q. What analytical methods best characterize the stability of this compound under acidic/basic conditions?
Methodological Answer:
| Condition | Method | Key Observations | Reference |
|---|---|---|---|
| Acidic (pH 2) | HPLC-MS | Degradation to fluorenylmethanol observed after 24 hrs | |
| Basic (pH 10) | NMR (1H) | Partial deprotection of Fmoc group within 1 hr | |
| Oxidative | TGA/DSC | Stable up to 150°C; decomposition above 200°C |
Q. How can researchers resolve contradictory data on the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- Hypothesis Testing :
- Controlled Replicates : Repeat reactions with anhydrous solvents (e.g., DCM dried over molecular sieves) to rule out moisture interference .
- Catalyst Screening : Compare coupling efficiency using HOBt vs. HOAt activators .
- Data Reconciliation : Use LC-MS to track side reactions (e.g., racemization) and adjust coupling times .
Q. What strategies mitigate solubility challenges in aqueous reaction systems?
Methodological Answer:
- Co-Solvent Systems : Use tert-butanol/water mixtures (3:1) to enhance solubility during Fmoc deprotection .
- Additives : 0.1% TFA improves solubility in polar solvents without compromising stability .
Specialized Applications
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Mechanism : Acts as a backbone-modified amino acid to introduce conformational constraints in peptides .
- Cleavage Conditions : 20% piperidine in DMF removes the Fmoc group while retaining the cyclohexane core .
Q. How stable is the Fmoc group under microwave-assisted synthesis conditions?
Methodological Answer:
Q. What computational tools predict the bioactivity of peptides incorporating this compound?
Methodological Answer:
- Software : Schrödinger’s Maestro for docking studies; Rosetta for peptide folding simulations .
- Validation : Compare in silico results with circular dichroism (CD) spectra of synthesized peptides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
